Kynuramine dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

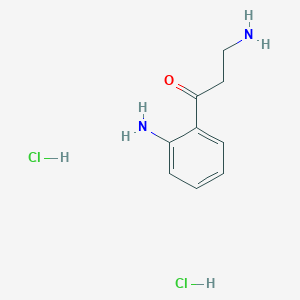

3-amino-1-(2-aminophenyl)propan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUIHRRGPBPUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36681-58-0 | |

| Record name | 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kynuramine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kynuramine (B1673886) dihydrochloride (B599025), an endogenous amine metabolite of tryptophan, exhibits a multifaceted pharmacological profile. This technical guide delineates the core mechanisms of action of kynuramine, focusing on its roles as a substrate for monoamine oxidase (MAO), an antagonist at α-adrenoceptors, and a partial agonist at serotonin (B10506) receptors. While quantitative kinetic data for its interaction with MAO is available, specific binding affinities and functional potencies at adrenergic and serotonergic receptors are less defined in publicly accessible literature. This document provides a comprehensive overview of the known pharmacology of kynuramine, supported by detailed experimental protocols to facilitate further investigation and quantification of its bioactivities.

Core Mechanism of Action: Substrate for Monoamine Oxidase (MAO)

Kynuramine is a well-established substrate for both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3] The enzymatic deamination of kynuramine by MAO results in the formation of an unstable aldehyde intermediate, which then undergoes a non-enzymatic intramolecular cyclization to yield the highly fluorescent product, 4-hydroxyquinoline (B1666331).[1][3] This property has led to the widespread use of kynuramine as a fluorogenic substrate in MAO activity assays.[4][5]

Quantitative Data: Michaelis-Menten Kinetics

The following table summarizes the estimated kinetic parameters for the oxidation of kynuramine by human MAO-A and MAO-B, derived from graphical data.[1]

| Enzyme Isoform | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min/mg protein) |

| MAO-A | ~25 | ~1.5 |

| MAO-B | ~40 | ~0.5 |

Note: These values are estimated from graphical representations and may vary depending on experimental conditions.

Signaling Pathway Diagram

Detailed Experimental Protocol: Fluorometric MAO Activity Assay

This protocol outlines a method for determining MAO-A and MAO-B activity using kynuramine as a substrate.

2.3.1 Materials and Reagents

-

Kynuramine dihydrochloride

-

Recombinant human MAO-A and MAO-B enzymes

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (B1681611) or Safinamide (B1662184) (selective MAO-B inhibitor)

-

Quinine (B1679958) sulfate (B86663) (for standard curve)

-

Perchloric acid (0.4 M)

-

Glycine-NaOH buffer (0.2 M, pH 11)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~315 nm, Emission: ~380 nm)

2.3.2 Procedure

-

Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in potassium phosphate buffer to the desired working concentration.

-

Inhibitor Controls (for isoform selectivity):

-

To determine MAO-B activity, pre-incubate an aliquot of the mixed enzyme preparation (or tissue homogenate) with a saturating concentration of clorgyline (e.g., 1 µM) for 15 minutes at 37°C.

-

To determine MAO-A activity, pre-incubate another aliquot with a saturating concentration of selegiline or safinamide (e.g., 1 µM) for 15 minutes at 37°C.

-

-

Assay Reaction:

-

In a 96-well black microplate, add 50 µL of the appropriate enzyme preparation (with or without inhibitor).

-

To initiate the reaction, add 50 µL of kynuramine solution (prepared in potassium phosphate buffer at various concentrations to determine Km and Vmax).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding 25 µL of 0.4 M perchloric acid.

-

Fluorescence Development: Add 100 µL of 0.2 M glycine-NaOH buffer (pH 11) to each well to develop the fluorescence of 4-hydroxyquinoline.

-

Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation at approximately 315 nm and emission at approximately 380 nm.

-

Data Analysis:

-

Generate a standard curve using known concentrations of quinine sulfate or 4-hydroxyquinoline.

-

Calculate the rate of 4-hydroxyquinoline formation (nmol/min/mg protein).

-

For kinetic analysis, plot the reaction velocity against the kynuramine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Experimental Workflow Diagram

Secondary Mechanism of Action: α-Adrenoceptor Antagonism

Kynuramine has been demonstrated to possess inhibitory activity at both presynaptic and postsynaptic α-adrenoceptors.[6] This action is evidenced by its ability to inhibit vasoconstrictor responses to norepinephrine (B1679862) and phenylephrine (B352888) in isolated perfused mesenteric arteries of rats and to reverse the clonidine-induced inhibition of cholinergic twitch responses in the guinea pig ileum.[6] Kynuramine itself does not exhibit intrinsic activity at α-adrenoceptors.[6]

Quantitative Data

Detailed Experimental Protocol: Functional α-Adrenoceptor Antagonism Assay (Schild Analysis)

This protocol describes a functional assay using isolated rat thoracic aorta to determine the pA2 value of kynuramine, a measure of its competitive antagonist potency at α1-adrenoceptors.

3.2.1 Materials and Reagents

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (α1-adrenoceptor agonist)

-

This compound

-

Isolated organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O2 / 5% CO2)

3.2.2 Procedure

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and carefully remove adherent connective and fatty tissues.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

-

Tissue Mounting:

-

Mount the aortic rings in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Schild Analysis:

-

Obtain a cumulative concentration-response curve for the agonist, phenylephrine (e.g., 10-9 to 10-4 M).

-

After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of kynuramine (e.g., 1 µM) for a predetermined equilibration period (e.g., 30 minutes).

-

In the continued presence of kynuramine, obtain a second cumulative concentration-response curve for phenylephrine.

-

Repeat this procedure with increasing concentrations of kynuramine (e.g., 3 µM, 10 µM, 30 µM).

-

-

Data Analysis:

-

For each concentration of kynuramine, calculate the dose ratio (DR), which is the ratio of the EC50 of phenylephrine in the presence of kynuramine to the EC50 of phenylephrine in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of kynuramine (-log[Kynuramine]) on the x-axis.

-

Perform a linear regression on the Schild plot. If the slope is not significantly different from 1, the antagonism is competitive.

-

The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

-

Experimental Workflow Diagram

Tertiary Mechanism of Action: Serotonin Receptor Partial Agonism

There is evidence to suggest that kynuramine acts as a partial agonist at serotonin receptors. It has been shown to induce contractions in the rat stomach fundus and act as a partial agonist in dog cerebral arteries.

Quantitative Data

Detailed Experimental Protocol: Functional Serotonin Receptor Agonism Assay

This protocol describes a functional assay using isolated rat stomach fundus to determine the EC50 and Emax of kynuramine, characterizing its partial agonist activity at serotonin receptors.

4.2.1 Materials and Reagents

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution

-

Serotonin (5-HT) hydrochloride (full agonist)

-

This compound

-

Isolated organ bath system with isometric force transducers

-

Carbogen gas (95% O2 / 5% CO2)

4.2.2 Procedure

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the stomach.

-

Isolate the fundus region and prepare a longitudinal muscle strip.

-

-

Tissue Mounting:

-

Mount the stomach fundus strip in an isolated organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen gas.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with frequent solution changes.

-

-

Functional Assay:

-

Obtain a cumulative concentration-response curve for the full agonist, serotonin (e.g., 10-9 to 10-5 M), to determine its maximal contractile response (Emax).

-

After washing the tissue and allowing it to return to baseline, obtain a cumulative concentration-response curve for kynuramine (e.g., 10-8 to 10-3 M).

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximal response to a standard substance like KCl or as a percentage of the serotonin Emax) against the logarithm of the molar concentration of kynuramine.

-

Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 (the concentration of kynuramine that produces 50% of its maximal effect) and its Emax.

-

The Emax of kynuramine relative to the Emax of serotonin will indicate its degree of partial agonism.

-

Experimental Workflow Diagram

Conclusion

This compound possesses a complex pharmacological profile characterized by three primary mechanisms of action: it serves as a substrate for MAO-A and MAO-B, acts as an antagonist at α-adrenoceptors, and exhibits partial agonist activity at serotonin receptors. Its role as an MAO substrate is well-documented and quantified. However, its interactions with adrenergic and serotonergic systems, while qualitatively described, lack robust quantitative characterization in the available literature. The detailed experimental protocols provided herein offer a clear path for researchers to further elucidate the precise potency and affinity of kynuramine at these important drug targets, thereby enabling a more complete understanding of its physiological and potential therapeutic roles.

References

- 1. researchgate.net [researchgate.net]

- 2. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An alpha-adrenoceptor inhibitory action of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Kynuramine Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical, Physical, and Biological Properties of a Key Tryptophan Metabolite

Introduction

Kynuramine (B1673886), a biogenic amine, is a critical metabolite in the kynurenine (B1673888) pathway, the primary route for tryptophan degradation.[1][2] As a downstream product of kynurenine decarboxylation, kynuramine and its derivatives are gaining attention within the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of Kynuramine dihydrochloride (B599025), its known signaling pathways, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in drug development seeking core technical information on this compound.

Chemical and Physical Properties

The dihydrochloride salt of kynuramine is frequently used in research settings. While data is more abundant for the dihydrobromide salt, this guide focuses on the properties of Kynuramine dihydrochloride (CAS No: 36681-58-0).

Chemical Properties

The fundamental chemical identifiers and characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-Amino-1-(2-aminophenyl)-1-propanone dihydrochloride | [3] |

| Synonyms | Kynuramine HCl | |

| CAS Number | 36681-58-0 | [3][4][5][6] |

| Molecular Formula | C₉H₁₂N₂O·2HCl | [3] |

| Molecular Weight | 237.13 g/mol | [3][6] |

| Appearance | Solid | [4] |

Physical Properties

The physical properties determine the compound's behavior in various experimental conditions, including its handling, storage, and application in assays.

| Property | Value | Reference |

| Melting Point | 186 °C | [3] |

| Solubility | DMSO: Soluble. Water & Ethanol: Solubility may require confirmation; try these solvents if DMSO is not suitable. | [4][5][7] |

| Storage & Stability | Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. The compound is stable at room temperature for short periods (e.g., during shipping). In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][7] |

Biological Activity & Signaling Pathways

Kynuramine is primarily recognized for its role in two key biological contexts: as a metabolite of the tryptophan pathway and as a modulator of adrenergic signaling.

Tryptophan Metabolism Pathway

Approximately 95-99% of dietary tryptophan not used for protein synthesis is catabolized via the kynurenine pathway.[1][8] This pathway is crucial for generating NAD+ and various neuroactive metabolites. Kynuramine is formed from the decarboxylation of kynurenine, a central intermediate in this pathway.

References

- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynuramine - Wikipedia [en.wikipedia.org]

- 3. This compound | 36681-58-0 | FK46784 [biosynth.com]

- 4. Kynuramine dihydrobromide | Monoamine Oxidase | 304-47-2 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. yeasen.com [yeasen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Kynuramine Dihydrochloride: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of kynuramine (B1673886) dihydrochloride (B599025) in various solvents. The information is intended to assist researchers and professionals in the fields of drug discovery and development in handling and utilizing this compound effectively. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and visualizes the relevant metabolic pathway.

Core Topic: Solubility of Kynuramine Dihydrochloride

Kynuramine is a biogenic amine and a metabolite of the essential amino acid tryptophan. It is an endogenous amine and serves as a fluorescent substrate for plasma amine oxidase. Its dihydrochloride salt is a common form used in research. Understanding its solubility is critical for a wide range of experimental applications, from in vitro assays to formulation development.

Data on Solubility

Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. However, data for the dihydrochloride form in dimethyl sulfoxide (B87167) (DMSO) and for the closely related kynuramine dihydrobromide salt in aqueous and organic solvents are available. This information provides a strong basis for estimating its solubility characteristics.

It is important to note that the solubility of a salt can be influenced by factors such as the counter-ion (chloride vs. bromide), temperature, pH, and the presence of other solutes. Therefore, the provided data for the dihydrobromide salt should be considered a close approximation for the dihydrochloride salt, but empirical verification is recommended for specific experimental conditions.

Table 1: Solubility of Kynuramine Salts

| Salt Form | Solvent | Quantitative Solubility | Qualitative Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | 125 mg/mL | - |

| Kynuramine Dihydrobromide | Water | 50 mg/mL[1][2] | Clear to slightly hazy solution |

| 1 M Hydrochloric Acid (HCl) | 49.00-51.00 mg/mL[1] | Clear to very slightly hazy solution | |

| Methanol | - | Soluble[1] | |

| Acetonitrile | - | Soluble[1] |

Experimental Protocols: Determining Solubility

For researchers who need to determine the solubility of this compound in a specific solvent system, the shake-flask method is a widely accepted and reliable technique for establishing equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves creating a saturated solution of the compound and then measuring its concentration.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Volumetric flasks

-

Orbital shaker or other suitable agitation device

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Analytical standards of this compound

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantification: Measure the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for the shake-flask method.

Visualization of the Kynurenine (B1673888) Signaling Pathway

Kynuramine is a metabolite in the kynurenine pathway, the primary route of tryptophan degradation. This pathway is crucial in various physiological and pathological processes, including immune response and neurotransmission. Understanding this pathway provides context for the biological relevance of kynuramine.

Caption: Simplified Kynurenine metabolic pathway.

References

Kynuramine as a Fluorescent Probe for Amine Oxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of kynuramine (B1673886) as a versatile fluorescent probe for the sensitive assay of amine oxidase activity. Kynuramine serves as a valuable tool for researchers in drug discovery and neurobiology, facilitating the screening of potential enzyme inhibitors and the study of enzyme kinetics.

Core Principles: The Chemistry of Detection

Kynuramine, a non-fluorescent substrate, is enzymatically oxidized by amine oxidases (AOs), including both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The enzymatic reaction involves the oxidative deamination of kynuramine, which produces an unstable aldehyde intermediate. This intermediate undergoes a spontaneous intramolecular cyclization to form 4-hydroxyquinoline (B1666331) (4-HQ), a highly fluorescent product. The intensity of the fluorescence emitted by 4-HQ is directly proportional to the activity of the amine oxidase, providing a sensitive and continuous measure of the enzymatic reaction.

The primary advantages of the kynuramine assay are its simplicity, high sensitivity, and adaptability to high-throughput screening (HTS) formats. The continuous nature of the assay allows for real-time kinetic studies.

Quantitative Data

Fluorescence Properties of 4-Hydroxyquinoline

The fluorescent product of the kynuramine assay, 4-hydroxyquinoline, exhibits distinct spectral properties that are crucial for its detection.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~310-316 nm | [1][2] |

| Emission Maximum (λem) | ~349-400 nm | [2][3] |

| Fluorescence Quantum Yield (Φf) | 0.35 (in neutral aqueous solution) | [4][5] |

Note: Optimal excitation and emission wavelengths may vary slightly depending on buffer conditions and instrumentation.

Kinetic Parameters of Kynuramine with Monoamine Oxidases

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are key parameters that describe the interaction between kynuramine and amine oxidases.

| Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Source Organism/Conditions |

| MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 | Human recombinant |

| MAO-A | ~55.6 | Not specified | Human |

| MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 | Human recombinant |

| MAO-B | ~24.1 | Not specified | Human |

Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature).

IC₅₀ Values of Standard MAO Inhibitors

The kynuramine assay is widely used to determine the potency of MAO inhibitors, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Assay Conditions |

| Clorgyline | MAO-A | 2.99 | Rat brain mitochondria |

| Clorgyline | MAO-A | 11 | Human MAO-A |

| Selegiline (B1681611) (Deprenyl) | MAO-B | 7.04 | Rat brain mitochondria |

| Pargyline | MAO-B | 404 | Human MAO-B |

| Moclobemide | MAO-A | 6061 | Not specified |

Experimental Protocols

Reagent Preparation

-

Kynuramine Dihydrobromide Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in distilled water. This stock solution should be stored in aliquots at -20°C and protected from light.

-

Phosphate (B84403) Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer and adjust the pH to 7.4. This buffer is used for diluting reagents and for the assay reaction.

-

Amine Oxidase Enzyme Preparation: Recombinant human MAO-A and MAO-B are commercially available. Alternatively, mitochondrial fractions from tissues (e.g., rat liver or brain) can be prepared using standard differential centrifugation protocols. The protein concentration of the enzyme preparation should be determined using a standard protein assay (e.g., Bradford or BCA).

-

Inhibitor Stock Solutions: Dissolve test compounds and standard inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent, typically DMSO, to create high-concentration stock solutions (e.g., 10-100 mM). Store these at -20°C.

Standard MAO Activity Assay (96-well plate format)

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and the amine oxidase enzyme at the desired concentration.

-

Dispense Reagent Mix: Add the reagent mix to the wells of a black, clear-bottom 96-well microplate.

-

Initiate Reaction: Add kynuramine solution to each well to a final concentration typically near the Kₘ value (e.g., 20-50 µM).

-

Incubate: Incubate the plate at 37°C.

-

Measure Fluorescence: Measure the increase in fluorescence intensity over time using a microplate reader with excitation set to ~315 nm and emission set to ~400 nm. Readings can be taken kinetically or at a fixed endpoint.

-

Data Analysis: Calculate the rate of reaction (fluorescence units per minute). This rate is proportional to the enzyme activity.

MAO Inhibitor Screening Assay (IC₅₀ Determination)

-

Prepare Serial Dilutions of Inhibitors: Prepare a series of dilutions of the test compounds and a reference inhibitor in the assay buffer containing a constant low percentage of DMSO (e.g., <1%).

-

Pre-incubation: Add the diluted inhibitors to the wells of a 96-well plate. Then, add the enzyme preparation to each well. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the kynuramine substrate to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence as described in the standard activity assay.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

High-Throughput Screening (HTS) Protocol (384-well plate format)

-

Compound Plating: Use automated liquid handlers to dispense a diverse library of compounds into 384-well plates at a single concentration (e.g., 10 µM).

-

Enzyme Addition: Add the MAO enzyme (MAO-A or MAO-B) to all wells.

-

Pre-incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at room temperature.

-

Substrate Addition: Add the kynuramine substrate to all wells to initiate the reaction.

-

Incubation and Reading: Incubate the plates for a defined time (e.g., 30-60 minutes) at 37°C, protected from light. Read the fluorescence intensity on an HTS-compatible plate reader.

-

Data Analysis and Hit Identification:

-

Calculate the percent inhibition for each compound.

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control).

-

Validate hits through confirmation screens and dose-response curves to determine IC₅₀ values.

-

Mandatory Visualizations

Signaling Pathways

Monoamine oxidase A plays a significant role in cellular apoptosis, primarily through the generation of reactive oxygen species (ROS). This pathway is implicated in various neurodegenerative diseases.

Caption: MAO-A's role in the intrinsic apoptotic pathway.

In neurodegenerative conditions like Parkinson's and Alzheimer's disease, MAO-B activity in glial cells contributes to oxidative stress and neuroinflammation.

Caption: MAO-B's contribution to neurodegeneration.

Experimental Workflows

This diagram outlines the logical flow for characterizing enzyme kinetics and determining the inhibitory potency of compounds.

Caption: Workflow for kinetic and inhibition studies.

This diagram illustrates the multi-step process of a typical HTS campaign to identify and validate enzyme inhibitors.

Caption: From HTS to lead optimization.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High Background Fluorescence | - Autofluorescence of test compounds. - Contaminated buffer or reagents. - Incorrect plate type (e.g., white plates). | - Run a control with compound and without enzyme to measure background. - Use freshly prepared, high-purity reagents. - Use black microplates with clear bottoms for fluorescence assays. |

| Low Signal or No Activity | - Inactive enzyme. - Incorrect buffer pH. - Substrate degradation. - Incorrect instrument settings. | - Use a fresh aliquot of enzyme or a new batch. - Verify the pH of the assay buffer. - Use freshly prepared kynuramine solution; protect from light. - Ensure correct excitation/emission wavelengths and gain settings. |

| High Well-to-Well Variability | - Pipetting errors. - Inconsistent mixing. - Edge effects in the microplate. | - Use calibrated pipettes and proper technique. - Ensure thorough mixing of reagents in each well. - Avoid using the outer wells of the plate or fill them with buffer. |

| Assay Interference by Compounds | - Compound precipitates at assay concentration. - Compound quenches the fluorescence of 4-HQ. - Compound is fluorescent at the assay wavelengths. | - Check for compound precipitation visually or by light scatter. - Run a control with 4-HQ and the compound to check for quenching. - Measure the intrinsic fluorescence of the compound. |

This technical guide provides a solid foundation for utilizing kynuramine as a fluorescent probe for amine oxidase studies. By understanding the core principles, employing robust experimental protocols, and being aware of potential pitfalls, researchers can effectively leverage this powerful tool in their drug discovery and neurobiology research.

References

The Kynurenine Pathway and Kynuramine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kynurenine (B1673888) pathway, a central route of tryptophan metabolism, and the associated metabolism of kynuramine (B1673886). The guide details the enzymatic steps, key metabolites, and their physiological significance, with a focus on quantitative data and experimental methodologies relevant to research and drug development.

Introduction to the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, accounting for the degradation of over 95% of dietary tryptophan.[1][2] This pathway is crucial for generating cellular energy in the form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and is a key regulator of the immune system.[3][4] Importantly, many of the intermediate metabolites of the kynurenine pathway, collectively known as kynurenines, are neuroactive. These molecules can modulate neuroplasticity and exert both neuroprotective and neurotoxic effects, primarily through their interactions with the glutamatergic system, particularly NMDA receptors.[3][4][5] Dysregulation of the kynurenine pathway has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[3][5][6][7]

Core Enzymology and Metabolites of the Kynurenine Pathway

The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine. This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), primarily located in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed in various tissues, often in response to immune activation.[6][8][9] N-formylkynurenine is then rapidly converted to L-kynurenine by kynurenine formamidase.

L-kynurenine represents a critical branch point in the pathway, leading to the formation of several key metabolites:[10]

-

Kynurenic Acid (KYNA): Formed from L-kynurenine by kynurenine aminotransferases (KATs), KYNA is considered neuroprotective due to its role as an antagonist of ionotropic glutamate (B1630785) receptors.[4][5][6] An alternative pathway for KYNA synthesis involves the conversion of D-kynurenine by D-amino acid oxidase (D-AAO), which is particularly active in the cerebellum.[11]

-

3-Hydroxykynurenine (3-HK): L-kynurenine is converted to 3-HK by kynurenine 3-monooxygenase (KMO).[1][6] 3-HK is a redox-active molecule and a precursor to the neurotoxin quinolinic acid.[1][5]

-

Anthranilic Acid (AA): Kynureninase can directly convert L-kynurenine to anthranilic acid.[9]

Downstream metabolites of 3-HK include 3-hydroxyanthranilic acid (3-HAA) and, ultimately, the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).[1][5] An imbalance between the neuroprotective KYNA arm and the neurotoxic QUIN arm of the pathway is a key factor in the pathology of several diseases.[5]

Kynuramine: Formation and Metabolism

Kynuramine is a biogenic amine produced from the decarboxylation of kynurenine.[12] It is also considered a metabolite of tryptophan.[12][13] The formation of kynuramines can also occur through the cleavage of the pyrrole (B145914) ring of indoleamines.[14]

The primary catabolic pathway for kynuramine involves oxidative deamination by monoamine oxidases (MAO), specifically MAO-A and MAO-B.[15][16] This enzymatic reaction converts kynuramine into an aldehyde intermediate, 3-(2-aminophenyl)-3-oxopropionaldehyde.[15] This intermediate then undergoes a spontaneous, non-enzymatic intramolecular condensation to form 4-hydroxyquinoline (B1666331).[15][17] Due to its role as a substrate for both MAO isoforms, kynuramine is widely used in biochemical assays to measure MAO activity and to screen for MAO inhibitors.[12][15][16][18]

Signaling Pathways and Physiological Roles

The metabolites of the kynurenine pathway exert significant influence on various signaling pathways, most notably in the central nervous system.

-

Glutamatergic Neurotransmission: Quinolinic acid is an agonist at the NMDA receptor, leading to excitotoxicity at high concentrations.[5] Conversely, kynurenic acid is an antagonist at the ionotropic glutamate receptors, providing a neuroprotective counterbalance.[5] This dynamic regulation of glutamatergic activity is a critical aspect of the pathway's role in brain health and disease.

-

Immune Regulation: The kynurenine pathway is intricately linked with the immune system. The enzyme IDO is induced by pro-inflammatory cytokines, leading to increased tryptophan catabolism.[19] Kynurenine and its downstream metabolites have immunomodulatory effects, including the suppression of T-cell proliferation.[2]

-

Redox Modulation: Metabolites such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid are redox-active and can contribute to oxidative stress.[1][5]

Quantitative Data on Kynurenine Pathway Metabolites

The accurate quantification of kynurenine pathway metabolites is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.[20][21][22]

Table 1: Linearity of a Validated LC-MS/MS Method for Kynurenine Pathway Metabolites in Serum [21]

| Metabolite | Linearity Range (ng/mL) |

| Tryptophan | 48.8 - 25,000 |

| Kynurenic Acid | 0.98 - 500 |

| Kynurenine | 1.2 - 5000 |

| 3-Hydroxyanthranilic Acid | 1.2 - 5000 |

| 3-Hydroxykynurenine | 0.98 - 250 |

Table 2: Median Serum Concentrations of Kynurenine Pathway Metabolites in Pre-dialysis Blood Samples [21]

| Metabolite | Median Concentration (ng/mL) |

| Tryptophan | 10530 |

| Kynurenine | 1100 |

| Kynurenic Acid | 218 |

| 3-Hydroxykynurenine | 17.6 |

| 3-Hydroxyanthranilic Acid | 25.4 |

Experimental Protocols

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol is a generalized summary based on published methods.[20][21]

Objective: To quantify the levels of tryptophan and its kynurenine pathway metabolites in biological samples (e.g., serum, plasma, cerebrospinal fluid).

Materials:

-

Biological sample (e.g., 300 µL of serum)

-

Internal standard solution (e.g., donepezil (B133215) at 100 ng/mL)

-

Acetonitrile (B52724) with 0.1% (v/v) formic acid

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution: acetonitrile:water (25:75, v/v) with 0.1% formic acid

-

LC-MS/MS system with a C18 reversed-phase column (e.g., Phenomenex Luna C18)

Procedure:

-

Sample Preparation:

-

To 300 µL of the sample, add 100 µL of the internal standard solution.

-

Add 1000 µL of acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes.

-

-

Evaporation and Reconstitution:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C.

-

Reconstitute the residue in 200 µL of the reconstitution solution.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 30 µL) of the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using a gradient elution on the C18 column.

-

Detect the metabolites using tandem mass spectrometry in positive multiple reaction monitoring (MRM) mode. The specific Q1/Q3 ion transitions for each metabolite and the internal standard must be optimized.[20]

-

Monoamine Oxidase (MAO) Inhibition Assay Using Kynuramine

This protocol is a generalized summary for determining the inhibitory potential of a compound on MAO-A and MAO-B.[15][16]

Objective: To measure the inhibition of MAO-A and MAO-B activity by a test compound using kynuramine as a substrate.

Materials:

-

Source of MAO-A and MAO-B (e.g., human liver microsomes or recombinant enzymes)

-

Kynuramine (substrate)

-

Test compound (potential inhibitor) at various concentrations

-

Reference inhibitors (e.g., clorgyline for MAO-A, safinamide (B1662184) or selegiline (B1681611) for MAO-B)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer)

-

Quenching solution (e.g., acetonitrile)

-

UPLC-MS/MS or a spectrophotometer capable of measuring 4-hydroxyquinoline formation.

Procedure:

-

Incubation:

-

Pre-incubate the MAO enzyme source with the test compound or reference inhibitor at various concentrations in the incubation buffer.

-

Initiate the reaction by adding kynuramine.

-

Incubate at 37°C for a specified time.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

-

Analysis:

-

Data Analysis:

-

Calculate the percent inhibition of MAO activity at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: Metabolic Pathway of Kynuramine.

References

- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The Kynurenine Pathway: A Finger in Every Pie | Semantic Scholar [semanticscholar.org]

- 4. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic alterations affecting the genes encoding the enzymes of the kynurenine pathway and their association with human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Kynurenine - Wikipedia [en.wikipedia.org]

- 10. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase | MDPI [mdpi.com]

- 12. Kynuramine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Kynuramines, metabolites of melatonin and other indoles: the resurrection of an almost forgotten class of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]

- 19. youtube.com [youtube.com]

- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Kynuramine Dihydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or protocol. All laboratory personnel should consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling Kynuramine dihydrochloride (B599025) and adhere to all institutional and regulatory safety guidelines.

Introduction

Kynuramine dihydrochloride (CAS No: 36681-58-0) is a chemical compound utilized in scientific research, particularly as a reagent in the synthesis of other chemicals and as a building block in the development of pharmaceuticals and pesticides. Its role as a fluorescent substrate for amine oxidases also makes it a valuable tool in biochemical assays. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, compiled from available safety data sheets and product information.

Hazard Identification and Classification

While some sources state that this compound is not classified as a hazardous substance, others provide GHS hazard statements indicating potential for skin irritation, serious eye irritation, and respiratory irritation. Due to the lack of exhaustive toxicological studies, it is prudent to handle this compound with a high degree of caution.

GHS Hazard Statements (as indicated by some suppliers):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements from various suppliers is provided in the table below.

Quantitative Data Summary

Comprehensive quantitative toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature and safety data sheets. The toxicological properties of this material have not been thoroughly investigated.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 36681-58-0 | |

| Molecular Formula | C₉H₁₄Cl₂N₂O | |

| Molecular Weight | 237.13 g/mol | |

| Appearance | Solid, Brown to black | |

| Melting Point | 186 °C | |

| Solubility | DMSO: 125 mg/mL (527.14 mM) |

Note: Some sources refer to Kynuramine dihydrobromide, a related salt with a different molecular weight and CAS number (304-47-2). While handling precautions are similar, physical properties will differ.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations based on available safety data sheets.

| Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. A face shield may be necessary where splash potential is high. | To prevent eye irritation or serious eye damage from dust particles or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long trousers. Ensure full skin coverage. | To prevent skin contact which may cause irritation. |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used where dust is generated and ventilation is inadequate. | To prevent inhalation of dust, which may cause respiratory tract irritation. |

Safe Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust. Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperatures vary by supplier, ranging from 4°C to room temperature for the solid, and -20°C to -80°C for solutions. Always consult the supplier's instructions.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Dissolution Protocol (for in vitro/in vivo studies)

This compound is soluble in DMSO. The following is an example protocol for preparing a stock solution:

-

Prepare a stock solution by dissolving this compound in DMSO. Sonication may be required to aid dissolution.

-

For aqueous solutions, further dilution in an appropriate buffer or saline is necessary.

-

Store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture.

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate personal protective equipment (PPE) as outlined in Table 2.

-

Ensure adequate ventilation.

-

-

Containment and Clean-up:

-

Avoid generating dust.

-

For small spills, dampen the solid material with water and then carefully sweep or vacuum the material into a suitable, labeled container for disposal.

-

Use absorbent paper dampened with water to clean up any remaining material.

-

-

Environmental Precautions:

-

Prevent the spilled material from entering drains, sewers, or waterways.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Visualizations

Logical Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making process for first aid response to exposure.

Spectral Properties of Kynuramine and Its Metabolite 4-Hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine (B1673886), a biogenic amine derived from the metabolism of tryptophan, and its subsequent metabolite, 4-hydroxyquinoline (B1666331), are compounds of significant interest in various fields of biomedical research. As a substrate for monoamine oxidase (MAO), kynuramine plays a role in neurotransmitter regulation and has been utilized as a fluorescent probe in enzymatic assays. The spectral characteristics of both kynuramine and 4-hydroxyquinoline are fundamental to their study and application, providing insights into their chemical structure, environment, and reactivity. This technical guide provides a comprehensive overview of the spectral properties of these two molecules, including their absorption, fluorescence, and nuclear magnetic resonance (NMR) characteristics. Detailed experimental methodologies and a visualization of the metabolic pathway are also presented to facilitate further research and application in drug development.

Core Spectral Data

The following tables summarize the key spectral properties of kynuramine and 4-hydroxyquinoline, providing a direct comparison of their spectroscopic signatures.

Table 1: UV-Visible Absorption Spectral Data

| Compound | Solvent/Buffer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Kynuramine | 100 mM KPi buffer, pH 7.0 | 356 | 3,900 | [1] |

| 255 | 6,000 | [1] | ||

| 224 | 19,900 | [1] | ||

| 4-Hydroxyquinoline | 100 mM KPi buffer, pH 7.0 | 326 | 7,980 | [1] |

| 314 | 8,960 | [1] | ||

| 228 | 19,900 | [1] |

Table 2: Fluorescence Spectral Data

| Compound | Solvent/Buffer | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |

| Kynuramine | Bound to plasma amine oxidase | - | - | 5326 | Not Reported | [2] |

| 4-Hydroxyquinoline | Neutral aqueous solution (pH 7.2) | 230, 300, 316 | 349 | - | Not Reported |

Table 3: NMR Spectral Data for 4-Hydroxyquinoline

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |

| ¹H | DMSO-d₆ | 11.91 | s | - | [1] |

| 8.17 | d | - | [1] | ||

| 7.97 | d | 7.4 | [1] | ||

| 7.68 | t | - | [1] | ||

| 7.61 | d | - | [1] | ||

| 7.36 | t | - | [1] | ||

| 6.12 | d | 7.4 | [1] | ||

| ¹³C | DMSO-d₆ | Data available in spectral databases | - | - | [3] |

Metabolic Pathway Visualization

Kynuramine is enzymatically converted to 4-hydroxyquinoline. This metabolic process is initiated by the action of monoamine oxidase (MAO), which catalyzes the oxidative deamination of kynuramine to produce an unstable aldehyde intermediate. This intermediate then undergoes a non-enzymatic intramolecular condensation to form the more stable 4-hydroxyquinoline.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, adaptable for the analysis of kynuramine and 4-hydroxyquinoline.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of kynuramine and 4-hydroxyquinoline.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Kynuramine dihydrobromide

-

4-Hydroxyquinoline

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of kynuramine dihydrobromide and 4-hydroxyquinoline in the desired buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). The concentration should be accurately known, typically in the range of 1-10 mM.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solutions to cover a range of concentrations (e.g., 10 µM to 100 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the buffer solution to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). To determine the molar absorptivity (ε), plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar absorptivity (where b is the path length, typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and Stokes shift of kynuramine and 4-hydroxyquinoline.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Kynuramine dihydrobromide

-

4-Hydroxyquinoline

-

Appropriate solvent (e.g., buffer, ethanol)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare dilute solutions of the compounds in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission monochromators to appropriate starting wavelengths.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum expected emission.

-

Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.

-

Scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the wavelength of maximum emission.

-

-

Data Analysis:

-

Record the excitation and emission maxima.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift (cm⁻¹) = (1 / λ_ex) - (1 / λ_em), where λ_ex and λ_em are the excitation and emission maxima in cm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of kynuramine and 4-hydroxyquinoline.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Kynuramine dihydrobromide

-

4-Hydroxyquinoline

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) data.

-

Apply a Fourier transform to the FID to obtain the ¹H NMR spectrum.

-

Phase the spectrum and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay (a longer delay may be needed for quaternary carbons).

-

Acquire the FID data, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Apply a Fourier transform to the FID to obtain the ¹³C NMR spectrum.

-

Phase the spectrum.

-

-

Data Analysis:

-

Reference the spectra to the TMS signal at 0 ppm.

-

Assign the chemical shifts (δ) of the signals.

-

For ¹H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J) between adjacent protons.

-

Conclusion

The distinct spectral properties of kynuramine and its metabolite, 4-hydroxyquinoline, provide valuable tools for their detection, quantification, and characterization. The shift in UV-visible absorption maxima upon the metabolic conversion of kynuramine to 4-hydroxyquinoline allows for spectrophotometric monitoring of this reaction. The inherent fluorescence of kynuramine makes it a useful substrate for continuous enzymatic assays, while the spectral characteristics of 4-hydroxyquinoline are important for its identification as a metabolic product. The NMR data, where available, offer definitive structural information. This guide consolidates the key spectral data and provides standardized protocols to aid researchers in their investigations of these important biomolecules and their roles in biological systems and drug development. Further research to fully characterize the photophysical properties of kynuramine, particularly its fluorescence quantum yield in various solvents, would be a valuable contribution to the field.

References

Kynuramine's Interaction with MAO-A versus MAO-B Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between kynuramine (B1673886) and the two principal isoforms of monoamine oxidase: MAO-A and MAO-B. This document summarizes key quantitative data, details common experimental protocols, and visualizes the biochemical and methodological pathways involved.

Introduction to Monoamine Oxidases

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of various endogenous and exogenous amines. Located on the outer mitochondrial membrane, they play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Two primary isoforms, MAO-A and MAO-B, exist and are encoded by separate genes. While they share approximately 70% homology in humans, their substrate specificities and inhibitor sensitivities differ significantly due to variations in their active site structures. These differences make them distinct targets for therapeutic intervention in psychiatric and neurodegenerative disorders. Selective MAO-A inhibitors are often used in the treatment of depression, while selective MAO-B inhibitors are employed in managing Parkinson's disease and Alzheimer's disease.

Kynuramine as a Substrate for MAO Isoforms

Kynuramine is widely utilized as a non-selective substrate for both MAO-A and MAO-B in in vitro assays. Its metabolism by these enzymes is a convenient and reliable method for determining MAO activity and for screening potential inhibitors.

Enzymatic Conversion of Kynuramine

Both MAO-A and MAO-B catalyze the oxidative deamination of kynuramine. This process involves the conversion of the primary amine group on kynuramine into an aldehyde. This intermediate, 3-(2-aminophenyl)-3-oxo-propion aldehyde, is unstable and spontaneously undergoes a non-enzymatic condensation reaction (intramolecular cyclization) to form the stable and fluorescent product, 4-hydroxyquinoline (B1666331). The fluorescence of 4-hydroxyquinoline allows for sensitive detection in enzymatic assays.

The Role of Kynuramine in Neurotransmitter Metabolism Research: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine (B1673888) pathway, the principal metabolic route for tryptophan degradation, produces a host of neuroactive compounds that are increasingly implicated in the pathophysiology of neurological and psychiatric disorders.[1][2] Within this complex cascade, kynuramine (B1673886) serves as a critical tool, primarily as a substrate for monoamine oxidases (MAOs), the key enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine.[3][4][5] This technical guide provides an in-depth exploration of kynuramine's biochemistry, its pivotal role as a research substrate in studying MAO activity and inhibition, and its broader implications for neurotransmitter metabolism. This document details established experimental protocols, presents quantitative data for enzyme kinetics and inhibition, and visualizes key metabolic and experimental pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Kynurenine Pathway and Kynuramine

Over 95% of dietary tryptophan is metabolized via the kynurenine pathway, making it a dominant force in regulating not only tryptophan availability for serotonin and melatonin (B1676174) synthesis but also in producing several metabolites with potent neuroactive properties.[1][6][7] This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), which convert tryptophan to kynurenine.[1] Subsequent enzymatic steps lead to the formation of compounds like kynurenic acid (KYNA), an NMDA receptor antagonist, and the neurotoxin quinolinic acid (QUIN), an NMDA receptor agonist.[1][8]

Kynuramine, a derivative within this broader family, has emerged as an invaluable substrate for investigating the activity of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are central to neurotransmitter metabolism, and their dysregulation is linked to depression, Parkinson's disease, and other neurological conditions.[3][4] Kynuramine's utility lies in its reliable metabolism by both MAO isoforms into a readily quantifiable product, making it a cornerstone of in vitro assays for screening and characterizing novel MAO inhibitors.[9]

Biochemical Metabolism of Kynuramine

The primary significance of kynuramine in research stems from its role as a reliable substrate for both MAO-A and MAO-B. The metabolic process is a two-step reaction.

-

Oxidative Deamination: MAO-A or MAO-B catalyzes the oxidative deamination of kynuramine to produce an unstable intermediate aldehyde, 3-(2-aminophenyl)-3-oxo-propionaldehyde.[9]

-

Spontaneous Cyclization: This aldehyde intermediate then undergoes a rapid, non-enzymatic intramolecular cyclization (condensation) to form the stable, fluorescent product 4-hydroxyquinoline (B1666331) (4-HQ).[3][9]

The formation of 4-HQ can be monitored spectrophotometrically or by chromatography, providing a direct measure of MAO activity.[3][10]

Role as a Tool in Neurotransmitter Research

Kynuramine's primary role is not as an endogenous neuromodulator but as a tool to probe the function of MAO enzymes, which are central to regulating neurotransmitter levels.

Universal Substrate for MAO-A and MAO-B

While some substrates show preference for one MAO isoform, kynuramine is effectively oxidized by both MAO-A and MAO-B.[9] This property allows it to be used in comparative studies and to assess the total MAO activity in a given tissue preparation. By using selective inhibitors, the relative contribution of each isoform can be determined.

Foundation of MAO Inhibition Assays

The development of drugs targeting MAO for the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors) requires robust screening assays.[9] The kynuramine-based assay is a widely used method for this purpose. It allows for the determination of a compound's inhibitory potency (IC₅₀) and selectivity for MAO-A versus MAO-B.

Quantitative Data

The following tables summarize key quantitative data related to kynuramine metabolism and its use in MAO inhibition studies.

Table 1: Michaelis-Menten Kinetic Parameters for Kynuramine Deamination by Human MAO Isoforms

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Source |

| MAO-A | ~20-30 | Data varies by preparation | [3] (Implied) |

| MAO-B | ~25-40 | Data varies by preparation | [3] (Implied) |

| Note: Exact values can vary significantly based on the enzyme source (e.g., recombinant, liver microsomes) and assay conditions. The provided ranges are typical estimates. |

Table 2: IC₅₀ Values of Reference Inhibitors Determined Using the Kynuramine Assay

| Inhibitor | Target | IC₅₀ (nM) | Source |

| Clorgyline | MAO-A | ~0.3 - 1.0 | [9] |

| MAO-B | >10,000 | [9] | |

| Safinamide | MAO-A | >5,000 | [9] |

| MAO-B | ~50 - 100 | [9] | |

| Selegiline | MAO-A | High (μM range) | [11] |

| MAO-B | ~10 - 20 | [11] | |

| Rasagiline | MAO-A | High (μM range) | [11] |

| MAO-B | ~5 - 15 | [11] |

Experimental Protocols

Protocol: Determination of MAO-A and MAO-B Activity using Kynuramine

This protocol provides a general framework for measuring MAO activity. Optimization is recommended for specific enzyme preparations and equipment.

A. Reagents and Materials:

-

Enzyme Source: Recombinant human MAO-A or MAO-B, or human liver microsomes (HLM).

-

Substrate: Kynuramine dihydrobromide stock solution (e.g., 10 mM in water).

-

Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

-

Stop Solution: 2 N NaOH or 1 N HCl.

-

Detection Instrument: Spectrofluorometer (Excitation: ~310-320 nm, Emission: ~380-400 nm for 4-HQ) or a UPLC-MS system.

-

Reference Inhibitors (for control): Clorgyline (MAO-A selective), Safinamide or Selegiline (MAO-B selective).

B. Assay Procedure:

-

Prepare reaction mixtures in a 96-well plate or microcentrifuge tubes. For each reaction, add:

-

Phosphate buffer.

-

Enzyme solution (e.g., final concentration of 0.01 mg/mL protein).[3]

-

If testing an inhibitor, add the desired concentration and pre-incubate for 10-15 minutes at 37°C.

-

-

Initiate the reaction by adding kynuramine to a final concentration near its Km (e.g., 30-50 μM).

-

Incubate the reaction mixture at 37°C for a fixed time (e.g., 15-20 minutes), ensuring the reaction is in the linear range.[3]

-

Terminate the reaction by adding the stop solution.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new plate or vial for analysis.

C. Detection and Quantification:

-

Fluorometric Method: Measure the fluorescence of the 4-hydroxyquinoline product. Create a standard curve with known concentrations of 4-HQ to quantify the amount produced.

-

UPLC-PDA-MS Method: For higher specificity and accuracy, quantify the formation of 4-hydroxyquinoline using a validated Ultra-Performance Liquid Chromatography system coupled with a Photodiode Array and/or Mass Spectrometry detector.[9]

Protocol: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol outlines the general steps for analyzing kynuramine or other kynurenine pathway metabolites in biological fluids like plasma or urine.

A. Sample Preparation:

-

Thaw biological samples (plasma, urine, CSF) on ice.

-

Add an internal standard solution (containing stable isotope-labeled versions of the analytes) to each sample, control, and standard.[12]

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Vortex and incubate at a low temperature (e.g., -20°C) to facilitate precipitation.

-

Centrifuge at high speed to pellet proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection.[13]

B. Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., Phenomenex Luna C18).[13]

-

Mobile Phase: Employ a gradient elution using a combination of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

-

Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

C. Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Detection Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, pre-determine at least two specific precursor-to-product ion transitions for high selectivity and accurate quantification.[12][13]

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibration standards. Determine the concentration in unknown samples by interpolating from this curve.

Conclusion and Future Directions

Kynuramine holds a distinct and vital position in neurotransmitter research. While not a direct signaling molecule in the brain, its reliable metabolism by MAO-A and MAO-B has established it as the substrate of choice for characterizing the activity of these therapeutically important enzymes. The assays built around kynuramine are fundamental to the discovery and development of novel MAO inhibitors for psychiatric and neurodegenerative diseases.

Future research will continue to rely on kynuramine-based assays for high-throughput screening of new chemical entities. Furthermore, integrating these enzyme activity assays with advanced LC-MS/MS-based metabolomics of the entire kynurenine pathway will provide a more holistic understanding of how MAO inhibition affects tryptophan metabolism and its downstream neuroactive products. This integrated approach will be crucial for identifying novel therapeutic strategies that target the complex interplay between neurotransmitter systems and the immunomodulatory kynurenine pathway.

References

- 1. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Role of Kynurenine and Its Derivatives in the Neuroimmune System [mdpi.com]

- 8. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. INHIBITION OF MONOAMINE OXIDASE ACTION ON KYNURAMINE BY SUBSTRATE AMINES AND STEREOISOMERIC ALPHA-METHYL AMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using Kynuramine Dihydrochloride

For Research Use Only.

Introduction

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exist and are well-established therapeutic targets for the treatment of depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] The development of novel MAO inhibitors requires robust and reliable high-throughput screening assays. This application note describes a detailed protocol for a fluorometric assay to determine the activity of MAO-A and MAO-B using kynuramine (B1673886) as a substrate. Kynuramine is a non-selective substrate that is metabolized by both MAO-A and MAO-B into the fluorescent product 4-hydroxyquinoline.[2][3] This conversion allows for a sensitive and continuous measurement of enzyme activity.[4]

Principle of the Assay

The assay is based on the enzymatic conversion of the non-fluorescent substrate, kynuramine, by MAO to an unstable intermediate aldehyde. This intermediate undergoes a spontaneous non-enzymatic rearrangement to form the highly fluorescent product, 4-hydroxyquinoline.[2] The increase in fluorescence intensity is directly proportional to the MAO activity and can be monitored over time to determine the reaction rate. The selectivity of test compounds for MAO-A or MAO-B can be determined by using specific reference inhibitors.

Materials and Reagents

-

Kynuramine dihydrochloride (B599025)

-

Recombinant human MAO-A and MAO-B enzymes

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline or Pargyline (selective MAO-B inhibitor)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Data Presentation

Enzyme Kinetic Parameters